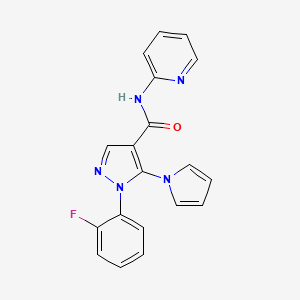
N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride (BDA) is a synthetic compound that belongs to the acridine family. It has been widely used in scientific research due to its unique properties, including its ability to bind to DNA and RNA molecules.
科学研究应用
N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has been extensively used in scientific research as a fluorescent probe to study DNA and RNA interactions. It has been shown to selectively bind to double-stranded DNA and RNA, with high affinity and specificity. N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has also been used to study the conformational changes of nucleic acids and their interactions with proteins.
作用机制
The mechanism of action of N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride involves intercalation between base pairs of DNA and RNA. This intercalation results in a change in the fluorescence properties of N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride, which can be used to monitor changes in DNA and RNA structure and interactions. N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has been shown to preferentially bind to GC-rich regions of DNA and RNA.
Biochemical and Physiological Effects
N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has been shown to have minimal toxicity and does not interfere with DNA replication or transcription. It has been used in vitro to study DNA and RNA interactions and has also been used in vivo to study gene expression. N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has been shown to be cell-permeable and can be used to study DNA and RNA interactions in live cells.
实验室实验的优点和局限性
One of the main advantages of using N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride in lab experiments is its high specificity and selectivity for DNA and RNA. It can be used to study the conformational changes of nucleic acids and their interactions with proteins. Another advantage is its low toxicity and lack of interference with DNA replication and transcription. However, one limitation of using N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride is its relatively low fluorescence quantum yield, which can limit its sensitivity in certain experiments.
未来方向
There are several future directions for research involving N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride. One area of interest is the development of new fluorescent probes based on the acridine scaffold. These probes could have improved fluorescence properties and selectivity for DNA and RNA. Another area of interest is the development of N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride-based therapeutics for the treatment of cancer and other diseases. N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has been shown to have anticancer activity in vitro and could be developed into a novel chemotherapeutic agent. Finally, N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride could be used in the development of new diagnostic tools for the detection of DNA and RNA biomarkers in diseases such as cancer.
合成方法
N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride can be synthesized through a series of chemical reactions. The starting material is 9-aminoacridine, which is reacted with butyraldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to obtain N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride. The final product is obtained as a hydrochloride salt.
属性
IUPAC Name |
N-butyl-3,3-dimethyl-4H-acridin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-4-5-12-20-18-14-8-6-7-9-16(14)21-17-13-19(2,3)11-10-15(17)18;/h6-11H,4-5,12-13H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNECTSBHHFQRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=CC(CC2=NC3=CC=CC=C31)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(cyclopropylacetyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074919.png)
![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6074921.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6074923.png)
![8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol](/img/structure/B6074931.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6074937.png)
![1-(1-azepanyl)-3-(3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074942.png)
![1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B6074954.png)
![methyl {1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6074962.png)
![methyl [2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]acetate](/img/structure/B6074969.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6074991.png)
![N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075002.png)
![4-hydroxybenzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6075005.png)